6-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one
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Overview
Description
6-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
6-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as an antihypertensive, antiplatelet, and cardiotonic agent.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide.
Properties
Molecular Formula |
C22H24N4O3S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[4-ethyl-3-(4-phenylpiperazin-1-yl)sulfonylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C22H24N4O3S/c1-2-17-8-9-18(20-10-11-22(27)24-23-20)16-21(17)30(28,29)26-14-12-25(13-15-26)19-6-4-3-5-7-19/h3-11,16H,2,12-15H2,1H3,(H,24,27) |
InChI Key |
SDXAORLTIWHYHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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